2,6-Dimethyl-3-heptanol
Overview
Description
2,6-Dimethyl-3-heptanol is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain, which also has two methyl groups attached to the second and sixth carbons. This compound is known for its use in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-3-heptanol can be synthesized through several methods. One common method involves the Grignard reaction, where 6-methyl-5-hepten-2-one reacts with methylmagnesium chloride, followed by hydrogenation . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the successful formation of the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 2,6-dimethyl-3-heptanone or 2,6-dimethylheptanoic acid.
Reduction: Formation of 2,6-dimethylheptane.
Substitution: Formation of 2,6-dimethyl-3-chloroheptane.
Scientific Research Applications
2,6-Dimethyl-3-heptanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research explores its potential use in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-heptanol involves its interaction with molecular targets through its hydroxyl group. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2,6-Dimethyl-2-heptanol
- 3,5-Dimethyl-3-hexanol
- 2,4-Dimethyl-3-pentanol
Comparison: 2,6-Dimethyl-3-heptanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity. For instance, 2,6-Dimethyl-2-heptanol has a different position of the hydroxyl group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
2,6-dimethylheptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(2)5-6-9(10)8(3)4/h7-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDMJRIWJSNEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871294 | |
Record name | 3-heptanol, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-73-6 | |
Record name | 2,6-Dimethyl-3-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19549-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-3-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-heptanol, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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